molecular formula Cl2OP- B8498940 Dichlorophosphite CAS No. 43627-46-9

Dichlorophosphite

Cat. No.: B8498940
CAS No.: 43627-46-9
M. Wt: 117.88 g/mol
InChI Key: NPXUKNQBFIIIDW-UHFFFAOYSA-N
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Description

Methyl dichlorophosphite (CH₃Cl₂OP, CAS 3279-26-3), commonly referred to as this compound, is a phosphorus-containing organochloride with significant applications in organic synthesis and materials science. Its molecular structure, confirmed via X-ray diffraction studies, features a central phosphorus atom bonded to two chlorine atoms, one methoxy group (CH₃O–), and a lone pair of electrons . Key properties include:

  • Molecular weight: 132.91 g/mol .
  • Reactivity: Acts as a phosphorylating agent due to the electrophilic phosphorus center, enabling nucleophilic substitutions in reactions with alcohols, amines, and thiols .
  • Applications: Used in synthesizing phosphonopeptides, heterocyclic compounds, and as a precursor in agrochemical and pharmaceutical intermediates .

Scientific Research Applications

Organic Synthesis

Methyl dichlorophosphite is primarily used as a reagent in the synthesis of various organophosphorus compounds. Its applications include:

  • Synthesis of Phosphonamidates : It plays a crucial role in the preparation of phosphonamidate-linked phosphonopeptides, which are being investigated for their potential therapeutic applications in drug development.
  • Modification of Nucleotides : The compound facilitates the synthesis of modified nucleotides and oligonucleotides, essential for studying nucleic acid functions and developing novel therapeutic strategies.
  • Heterocyclic Compounds : Methyl this compound is involved in synthesizing heterocyclic compounds containing phosphorus, which possess unique properties applicable in catalysis and medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry, methyl this compound is utilized to synthesize bioactive molecules. Some notable applications include:

  • Bioactive Molecules : It is instrumental in the synthesis of oxazaphosphorinanes, compounds that show promise in therapeutic applications due to their biological activity.
  • Pharmaceutical Precursors : The compound serves as a precursor for various pharmaceuticals, contributing to the development of drugs that target specific biological pathways.

Polymer Chemistry

Methyl this compound finds significant applications in polymer chemistry:

  • Synthesis of Oligonucleotides : It is used in the synthesis of deoxyoligonucleotides on polymer supports, which are critical for genetic research and biotechnological applications.
  • Novel Polymers : Research has explored its use in developing polymers with unique properties such as flame retardancy and improved thermal stability.

Flame Retardants

The compound also serves as a precursor for synthesizing flame retardants, which are crucial for enhancing fire safety across various applications, including construction materials and textiles. This application underscores its importance in material science.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of methyl this compound:

  • A study demonstrated its role in synthesizing biomimetic phosphorus-containing polypeptides, achieving high molecular weight products within shorter reaction times compared to traditional methods .
  • Another research article focused on the synthesis of phosphonamidate-linked peptides using methyl this compound, emphasizing its effectiveness in creating compounds with potential therapeutic benefits .

Safety Considerations

Methyl this compound is classified as hazardous due to its corrosive nature and potential to release toxic fumes upon contact with moisture. Proper safety protocols must be followed when handling this compound to mitigate health risks associated with inhalation or skin contact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dichlorophosphite derivatives, and how can purity be optimized?

Dichlorophosphites (e.g., methyl or phenyl derivatives) are typically synthesized via reactions between phosphorus trichloride (PCl₃) and alcohols or phenols under anhydrous conditions . For example, methyl this compound is produced by reacting PCl₃ with methanol in the presence of a base to neutralize HCl byproducts . Purity optimization involves rigorous drying of reagents, inert atmosphere use (e.g., nitrogen/argon), and fractional distillation to isolate products. Characterization via <sup>31</sup>P NMR is critical to confirm the absence of oxidized byproducts (e.g., phosphates) .

Q. How should researchers safely handle this compound compounds in laboratory settings?

Dichlorophosphites are moisture-sensitive and release HCl upon hydrolysis, necessitating glove-box or Schlenk-line techniques for handling . Safety protocols include:

  • Using chemically resistant gloves (e.g., nitrile) and eye protection.
  • Storing compounds under inert gas in sealed glassware to prevent degradation.
  • Neutralizing spills with sodium bicarbonate before disposal . Refer to GHS-compliant safety data sheets for specific hazards (e.g., corrosive skin/eye effects) .

Q. What spectroscopic techniques are most effective for characterizing this compound structures?

Key methods include:

  • <sup>31</sup>P NMR : Identifies phosphorus environments (δ ~100–150 ppm for dichlorophosphites).
  • IR spectroscopy : Detects P–Cl stretches (~500 cm⁻¹) and P–O–C linkages (~1000 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for methyl this compound at m/z 133) . Cross-validate with elemental analysis to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of dichlorophosphites in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the phosphorus center, predicting regioselectivity in reactions with amines or alcohols . Key parameters:

  • LUMO energy : Lower values indicate higher reactivity.
  • Charge distribution : Positive charge on phosphorus enhances nucleophilic attack. Validate models experimentally using kinetic studies (e.g., monitoring reaction rates via <sup>31</sup>P NMR) .

Q. What strategies resolve contradictions in reported thermodynamic data for dichlorophosphites (e.g., enthalpy of vaporization)?

Discrepancies in thermodynamic properties (e.g., ΔvapH for phenyl this compound ranges 52.7 kJ/mol at 378 K) arise from measurement techniques (static vs. dynamic vaporization) . Mitigation strategies:

  • Replicate experiments using standardized methods (e.g., gas-saturation apparatus).
  • Compare data with homologous compounds (e.g., alkyl vs. aryl dichlorophosphites) to identify outliers .
  • Publish raw datasets (temperature, pressure gradients) for transparency .

Q. How do steric and electronic effects influence the stability of this compound intermediates in organocatalytic cycles?

Bulky substituents (e.g., tert-butyl) reduce hydrolysis susceptibility by sterically shielding the phosphorus center. Electronic effects are probed via Hammett plots: electron-withdrawing groups (e.g., –NO₂) increase electrophilicity, accelerating reactions with nucleophiles. Monitor intermediates using in situ <sup>31</sup>P NMR or X-ray crystallography for transient species .

Q. Methodological Notes

  • Experimental Reproducibility : Document reaction conditions (solvent purity, temperature gradients) in supplementary materials .
  • Data Validation : Use triplicate measurements for spectroscopic/thermodynamic data and apply error analysis (e.g., standard deviation) .
  • Literature Review : Prioritize peer-reviewed journals over non-academic sources (e.g., commercial databases) to avoid biased data .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophosphite belongs to the broader class of organophosphorus chlorides. Below is a detailed comparison with key analogs:

Ethyl this compound (C₂H₅Cl₂OP, CAS 1498-42-6)

  • Molecular weight : 146.94 g/mol .
  • Boiling point : 117–118°C, slightly higher than methyl this compound due to increased alkyl chain length .
  • Reactivity: Similar to methyl this compound but with marginally reduced electrophilicity owing to the ethyl group’s electron-donating effect. Used in reactions with diacetals to form organophosphorus compounds .
  • Safety : Requires stringent handling due to corrosive and toxic properties, similar to methyl analogs .

Dimethyl Chlorophosphate (C₂H₆ClO₃P, CAS Not Specified)

  • Structure : Contains a phosphoryl (P=O) group instead of a phosphite (P–O–C) backbone .
  • Reactivity : Less reactive than this compound due to the stabilized P=O bond. Primarily used as a flame retardant and plasticizer intermediate .
  • Applications : Contrasts with this compound’s role in dynamic phosphorylation reactions .

Diethyl Phosphorochlorothioate (C₄H₁₀ClO₂PS, CAS Not Specified)

  • Structure : Incorporates sulfur (S) in place of one oxygen atom, enhancing thiophilicity .
  • Reactivity : Participates in thiol-specific reactions, unlike this compound’s oxygen/nitrogen nucleophile preference. Used in pesticide synthesis .
  • Stability : More hydrolytically stable than this compound due to sulfur’s lower electronegativity .

Ethylphosphonous Dichloride (C₂H₅Cl₂P, CAS 1498-40-4)

  • Structure : Lacks the oxygen atom in the P–O–C linkage, resulting in a direct P–C bond .
  • Reactivity : Higher susceptibility to hydrolysis and oxidation compared to this compound. Used in coordination chemistry and as a ligand precursor .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Methyl this compound CH₃Cl₂OP 132.91 Not reported Phosphonopeptides, heterocycles
Ethyl this compound C₂H₅Cl₂OP 146.94 117–118 Organophosphorus synthesis
Dimethyl chlorophosphate C₂H₆ClO₃P 144.49 Not reported Flame retardants, plasticizers
Diethyl phosphorochlorothioate C₄H₁₀ClO₂PS 188.61 Not reported Pesticides, thiol chemistry
Ethylphosphonous dichloride C₂H₅Cl₂P 130.90 Not reported Ligand synthesis

Reactivity Trends

  • Dichlorophosphites (P–Cl bonds) exhibit higher reactivity than phosphorochloridates (P=O) due to the absence of resonance stabilization .
  • Sulfur-containing analogs (e.g., Diethyl phosphorochlorothioate) show enhanced stability in acidic conditions compared to oxygen-based dichlorophosphites .

Properties

CAS No.

43627-46-9

Molecular Formula

Cl2OP-

Molecular Weight

117.88 g/mol

IUPAC Name

dichlorophosphinite

InChI

InChI=1S/Cl2OP/c1-4(2)3/q-1

InChI Key

NPXUKNQBFIIIDW-UHFFFAOYSA-N

Canonical SMILES

[O-]P(Cl)Cl

Origin of Product

United States

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